2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol is a complex organic compound characterized by its unique structure, which includes diazenyl groups and phenoxyphenyl moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol typically involves the reaction of 4-phenoxyphenyl diazonium salts with aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the diazotization process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due
Eigenschaften
CAS-Nummer |
185738-66-3 |
---|---|
Molekularformel |
C26H23N5O3 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
2-[bis[(4-phenoxyphenyl)diazenyl]amino]ethanol |
InChI |
InChI=1S/C26H23N5O3/c32-20-19-31(29-27-21-11-15-25(16-12-21)33-23-7-3-1-4-8-23)30-28-22-13-17-26(18-14-22)34-24-9-5-2-6-10-24/h1-18,32H,19-20H2 |
InChI-Schlüssel |
HBYARAUJIQFRIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=NN(CCO)N=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.